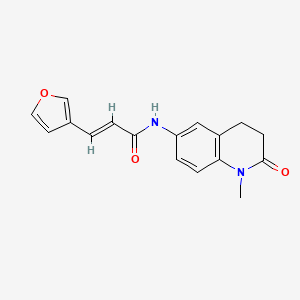![molecular formula C13H20N2O3S2 B6507035 N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide CAS No. 1798028-17-7](/img/structure/B6507035.png)
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide (abbreviated as N-MSTA) is an organic compound that is used in various scientific research applications. It is a synthetic compound, and is used in a variety of biochemical and physiological studies, as well as in laboratory experiments. N-MSTA is a unique compound, as it has a wide range of properties and applications.
作用机制
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has been shown to act as an antioxidant in a variety of biochemical and physiological studies. It has been shown to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cells. Additionally, this compound has been shown to inhibit the activity of several enzymes involved in oxidative stress pathways, such as NADPH oxidase and xanthine oxidase. This compound has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, which helps to protect cells from oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as to protect cells from oxidative damage. Additionally, this compound has been shown to reduce the formation of advanced glycation end products (AGEs), which are compounds that are associated with the progression of several diseases, including diabetes and cardiovascular disease. This compound has also been shown to reduce the formation of lipid peroxidation products, which are compounds that are associated with the progression of several diseases, including atherosclerosis and neurodegenerative diseases.
实验室实验的优点和局限性
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide has several advantages and limitations for lab experiments. One of the major advantages of this compound is that it is a relatively inexpensive compound, which makes it a cost-effective option for laboratory experiments. Additionally, this compound is a relatively stable compound, which makes it a reliable option for laboratory experiments. However, one of the major limitations of this compound is that it is not water-soluble, which can make it difficult to use in certain types of experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to use in certain types of experiments.
未来方向
There are several potential future directions for N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide. One potential future direction is to investigate its effects on other diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Additionally, further research could be conducted to investigate the effects of this compound on other biochemical and physiological pathways, such as the pathways involved in the metabolism of lipids and carbohydrates. Additionally, further research could be conducted to investigate the effects of this compound on other cell types, such as stem cells and immune cells. Finally, further research could be conducted to investigate the effects of this compound on the development of novel therapeutic agents.
合成方法
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide is synthesized through a multi-step process. The first step is the formation of the thiophene ring, which is accomplished by reacting p-toluenesulfonyl chloride with 2-aminothiophene. This reaction results in the formation of N-tosyl-2-aminothiophene. The next step is the formation of the piperidine ring, which is accomplished by reacting N-tosyl-2-aminothiophene with 1-methanesulfonylpiperidine. This reaction results in the formation of N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-aminothiophene. The final step is the formation of the acetamide group, which is accomplished by reacting N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-aminothiophene with acetic anhydride. This reaction results in the formation of this compound.
科学研究应用
N-[(1-methanesulfonylpiperidin-4-yl)methyl]-2-(thiophen-3-yl)acetamide is used in a variety of scientific research applications. It has been used in studies of the effects of endoplasmic reticulum stress on cell viability, as well as in studies of the effects of oxidative stress on cellular metabolism. Additionally, this compound has been used in studies of the effects of oxidative stress on mitochondrial function, as well as in studies of the effects of oxidative stress on apoptosis. This compound has also been used in studies of the effects of oxidative stress on cell cycle regulation, as well as in studies of the effects of oxidative stress on inflammation.
属性
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S2/c1-20(17,18)15-5-2-11(3-6-15)9-14-13(16)8-12-4-7-19-10-12/h4,7,10-11H,2-3,5-6,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCWUYAVGCXFKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-trimethyl-N-[(thiophen-3-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6506977.png)
![5-methyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6506983.png)
![1-(4-fluorophenyl)-2-[3-(trifluoromethyl)benzenesulfonyl]-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B6506990.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6506995.png)
![4-(4-chlorophenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6507003.png)
![3-[4-amino-3-({[(2,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B6507005.png)
![2-({4-amino-6-[(4-chlorophenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B6507008.png)
![N-[(4-methylphenyl)methyl]-2-[N-(4-methylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B6507016.png)

![ethyl 4-[2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6507033.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B6507038.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B6507046.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6507053.png)
